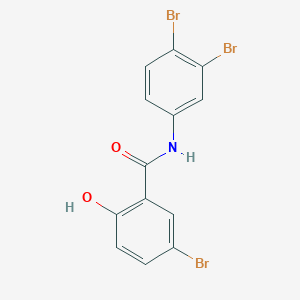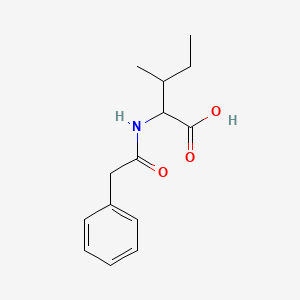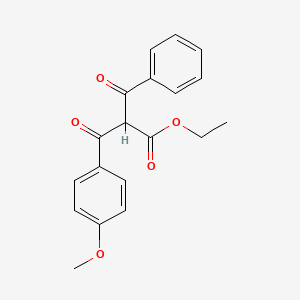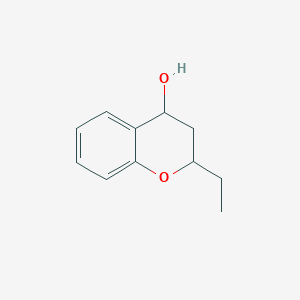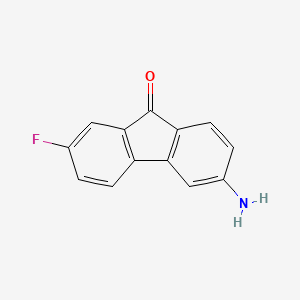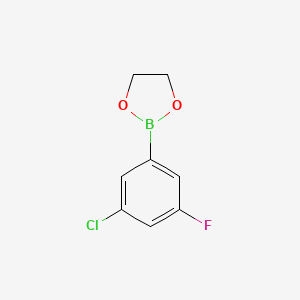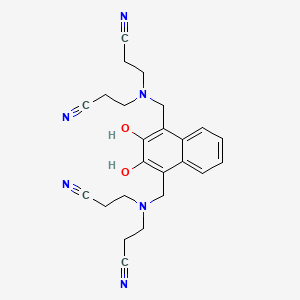
Propionitrile, 3,3',3'',3'''-((2,3-dihydroxy-1,4-naphthylene)bis(methylenenitrilo))tetra-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile is a complex organic compound characterized by its unique structure, which includes multiple cyanoethyl groups and a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of cyanoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyanoethyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s cyanoethyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalene
- 2,3-dihydroxy-1-(cyanoethyl)-naphthalene
Uniqueness
Compared to similar compounds, 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile is unique due to its multiple cyanoethyl groups, which enhance its reactivity and potential for forming complex interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73826-32-1 |
|---|---|
Formule moléculaire |
C24H26N6O2 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
3-[[4-[[bis(2-cyanoethyl)amino]methyl]-2,3-dihydroxynaphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C24H26N6O2/c25-9-3-13-29(14-4-10-26)17-21-19-7-1-2-8-20(19)22(24(32)23(21)31)18-30(15-5-11-27)16-6-12-28/h1-2,7-8,31-32H,3-6,13-18H2 |
Clé InChI |
UUWDNSITWXTZIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=C2CN(CCC#N)CCC#N)O)O)CN(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



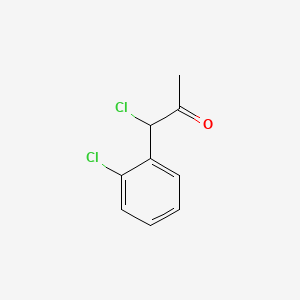
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)

